molecular formula C34H36N4O2 B2582726 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol CAS No. 300392-69-2

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2582726
CAS No.: 300392-69-2
M. Wt: 532.688
InChI Key: SDALHPNZAOPIDL-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol is a complex organic compound featuring two carbazole moieties linked via a piperazine ring and a hydroxypropyl spacer. Carbazole derivatives are well-documented for their biological activities, including antipsychotic, anticancer, and antimicrobial properties, owing to their planar aromatic structure and ability to intercalate into DNA or modulate neurotransmitter receptors . However, its high molecular weight (estimated >600 g/mol) and structural complexity could pose challenges in bioavailability and synthetic scalability.

Properties

IUPAC Name

1-carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O2/c39-25(23-37-31-13-5-1-9-27(31)28-10-2-6-14-32(28)37)21-35-17-19-36(20-18-35)22-26(40)24-38-33-15-7-3-11-29(33)30-12-4-8-16-34(30)38/h1-16,25-26,39-40H,17-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDALHPNZAOPIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(CN5C6=CC=CC=C6C7=CC=CC=C75)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole moiety. One common method involves the reaction of carbazole with formaldehyde dimethyl acetal under Friedel–Crafts alkylation conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has been investigated for its potential as an anticancer agent. Studies have shown that carbazole derivatives can inhibit the activity of DNA methyltransferases (DNMTs), which are implicated in cancer progression. For instance, novel carbazole derivatives have demonstrated significant inhibition of DNMT1, suggesting that they could be developed into effective anticancer therapies .
  • Antimicrobial Properties
    • Research indicates that carbazole derivatives exhibit promising antimicrobial activities. For example, certain derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The mechanism often involves disrupting bacterial membrane integrity and inhibiting enzymatic processes critical for bacterial survival .
  • Antioxidant Activity
    • The antioxidant properties of carbazole derivatives have been explored as well. Compounds derived from carbazole structures have demonstrated the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .
  • Neuropathic Pain Treatment
    • There is growing interest in using compounds like 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol as cannabinoid receptor agonists for treating neuropathic pain. Their ability to modulate pain pathways through interactions with cannabinoid receptors makes them candidates for further research in pain management therapies .

Materials Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. Their ability to act as electron transport materials enhances the efficiency and performance of OLED devices, which are widely used in display technologies .
  • Photovoltaic Devices
    • Carbazole-based compounds are also being studied for their application in organic photovoltaic cells due to their favorable charge transport properties and light absorption capabilities, contributing to the development of more efficient solar energy solutions .

Case Studies and Research Findings

StudyFindings
Sharma et al., 2014Identified several carbazole derivatives with significant antibacterial activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Xue et al., 2021Synthesized novel carbazole derivatives that exhibited potent antibacterial and antifungal activities, suggesting their therapeutic potential in infectious diseases .
Dabrovolskas et al., 2020Evaluated the antioxidant activity of various carbazole compounds, demonstrating their capability to scavenge free radicals effectively .

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol involves its interaction with various molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to antitumor effects . Additionally, the compound can scavenge reactive oxygen species, providing antioxidant benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally analogous derivatives:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound Dual carbazole groups, hydroxypropyl-piperazine linker Likely C₃₃H₃₄N₄O₂ ~542.67 (estimated) Potential CNS activity; enhanced receptor binding due to dual carbazoles .
1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol 3-Chlorophenyl substituent on piperazine C₂₅H₂₆ClN₃O 419.95 Pharmaceutical intermediate; chlorine enhances electron-withdrawing effects and potency.
1-(3-Chloro-9H-carbazol-9-yl)-3-(4-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)piperazin-1-yl)propan-2-ol oxalate Dichlorocarbazole, oxalate counterion C₃₆H₃₅Cl₃N₄O₆ 726.063 Higher molecular weight; improved crystallinity for structural studies; potential toxicity concerns.
1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Benzylamino group, dichlorocarbazole C₂₂H₂₀Cl₂N₂O 399.32 Increased lipophilicity; potential for blood-brain barrier penetration.
1-(9H-Carbazol-9-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol Furan-2-ylmethyl substituent C₂₃H₂₁N₃O₂ 371.43 Furan improves solubility; balance between hydrophilicity and bioactivity.

Key Findings:

Structural Modifications and Bioactivity: The target compound’s dual carbazole groups may enhance receptor binding compared to mono-carbazole analogs (e.g., CAS 328015-91-4) . The benzylamino group in CAS 303798-31-4 introduces lipophilicity, favoring blood-brain barrier penetration, while the furan derivative (CAS 347368-28-9) offers improved solubility .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step coupling of carbazole precursors with piperazine intermediates, similar to methods used for CAS 328015-91-4 . Chlorinated derivatives require careful handling of hazardous reagents, increasing production complexity .

Pharmacokinetic Considerations :

  • Higher molecular weight compounds (e.g., the oxalate salt in CAS 1172854-65-7) may exhibit reduced oral bioavailability but improved crystallinity for X-ray studies .
  • Piperazine-containing analogs generally show better aqueous solubility, critical for formulation development .

Applications :

  • Most analogs serve as pharmaceutical intermediates, particularly for CNS-targeting drugs or anticancer agents. The target compound’s dual carbazole structure positions it as a candidate for high-affinity receptor modulation .

Biological Activity

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol is a complex organic compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. Carbazole derivatives are known for their therapeutic potential, particularly in the fields of oncology, neurology, and antimicrobial research. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that N-substituted carbazoles possess potent antibacterial and antifungal activities against various strains:

  • Antibacterial Activity : Compounds similar to 1-Carbazol-9-yl derivatives have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 1.1 to 10.3 µg/mL .
  • Antifungal Activity : These compounds also show antifungal effects against Candida albicans and Aspergillus fumigatus, with MIC values between 8.7 and 10.8 µg/mL .

Anticancer Properties

The anticancer potential of carbazole derivatives has been extensively studied. For example:

  • Cell Proliferation Inhibition : Certain N-substituted carbazole derivatives have been found to inhibit cell proliferation in human cancer cell lines such as ovarian carcinoma (PA1), prostatic carcinoma (PC3), and DU145, with IC50 values in the nanomolar range (46–75 nM) .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases, contributing to reduced tumor growth and metastasis .

Neuroprotective Effects

Carbazole derivatives also exhibit neuroprotective properties, particularly in models of neurodegenerative diseases:

  • Neuroprotection Against MPTP : Compounds like P7C3, related to 1-Carbazol-9-yl structures, have been reported to block MPTP-induced cell death in dopaminergic neurons, suggesting potential applications in Parkinson's disease treatment .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 Values
AntibacterialS. aureus, E. coli1.1 - 10.3 µg/mL
B. subtilis
AntifungalC. albicans8.7 - 10.8 µg/mL
A. fumigatus
AnticancerPA1 (ovarian carcinoma)IC50: 46 - 75 nM
PC3 (prostate carcinoma)IC50: 46 - 75 nM
NeuroprotectionDopaminergic neuronsEffective against MPTP toxicity

Case Studies

Several studies have highlighted the therapeutic potential of carbazole derivatives:

  • Antimicrobial Efficacy Study : A study conducted by Sharma et al. synthesized multiple N-substituted carbazoles and evaluated their antimicrobial activities against bacterial strains, showing significant zones of inhibition at concentrations as low as 50 µg/mL .
  • Antiproliferative Activity Research : Akue-Gedu et al. demonstrated that certain pyrrolocarbazoles exhibited strong antiproliferative effects on cancer cell lines, supporting the notion that structural modifications can enhance biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing 1-carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging carbazole and piperazine precursors. Key steps include:

  • N-Alkylation : Reacting carbazole derivatives with epichlorohydrin or chlorinated intermediates under anhydrous conditions to introduce hydroxypropyl groups .
  • Piperazine Functionalization : Coupling the carbazole-hydroxypropyl intermediate with piperazine derivatives via nucleophilic substitution. Solvents like acetonitrile or THF are used, with catalysts such as K₂CO₃ to enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity (>95%). Reaction progress is monitored via TLC and NMR .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer: Structural elucidation employs:

  • Single-Crystal X-ray Diffraction (SHELX) : Resolves bond lengths and angles, critical for confirming stereochemistry. SHELXL refinement is standard for carbazole derivatives .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic carbazole peaks at δ 7.2–8.5 ppm) and hydroxyl/piperazine signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~700–750 Da) .

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC-PDA : Quantifies purity (>98%) using C18 columns (mobile phase: acetonitrile/water) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by precise temperature/residence time control .
  • Microwave-Assisted Synthesis : Enhances reaction rates (e.g., 80% yield in 2 hrs vs. 24 hrs conventionally) for N-alkylation steps .
  • DoE Optimization : Response surface methodology identifies ideal molar ratios (e.g., carbazole:piperazine = 1:1.2) and solvent polarity .

Q. What mechanistic insights exist for its biological activity (e.g., anticancer or neuroprotective effects)?

Methodological Answer:

  • In Silico Docking (AutoDock Vina) : Predicts binding to kinase domains (e.g., EGFR or BACE1) via carbazole’s planar structure and piperazine’s flexibility .
  • Cell-Based Assays : MTT assays on HeLa or SH-SY5Y cells quantify IC₅₀ values. Synergy studies with cisplatin or donepezil assess combinatorial effects .
  • ROS Scavenging Assays : Fluorometric probes (e.g., DCFH-DA) measure antioxidant activity linked to neuroprotection .

Q. How do structural modifications (e.g., halogenation) impact bioactivity?

Methodological Answer:

  • SAR Studies : Introducing Cl at carbazole’s 3,6-positions enhances lipophilicity (logP +0.5) and blood-brain barrier penetration .
  • Piperazine Substituents : 4-Methylpiperazine improves solubility (logS −4.2 → −3.8) without compromising target affinity .
  • Pyrazole Hybrids : Adding 3,5-dimethylpyrazole boosts anticancer activity (IC₅₀ 12 µM → 8 µM in MCF-7) via π-π stacking .

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction (SwissADME) : Estimates bioavailability (TPSA ~90 Ų), CYP450 interactions, and hERG inhibition risks .
  • MD Simulations (GROMACS) : Models membrane permeability (e.g., POPC bilayers) to optimize hydroxypropyl chain length .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations (10% FBS), and exposure times (72 hrs) .
  • Metabolomic Profiling (LC-QTOF-MS) : Identifies off-target effects or metabolite interference .

Q. What are best practices for stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C. Carbazole derivatives show stability at pH 7.4 but degrade in acidic media .
  • Light Exposure Tests : UV-vis spectroscopy monitors photodegradation; amber vials prevent π-π* transition-induced breakdown .

Q. How can pharmacokinetics (e.g., half-life) be optimized through formulation?

Methodological Answer:

  • Nanoformulation : PEGylated liposomes increase t₁/₂ from 2 hrs (free drug) to 8 hrs in rodent models .
  • Prodrug Design : Acetylating hydroxyl groups improves oral bioavailability (AUC 120 → 300 ng·h/mL) .

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